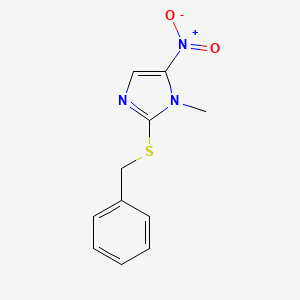

2-(Benzylsulfanyl)-1-methyl-5-nitro-1H-imidazole

CAS No.: 1615-40-3

Cat. No.: VC18570855

Molecular Formula: C11H11N3O2S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1615-40-3 |

|---|---|

| Molecular Formula | C11H11N3O2S |

| Molecular Weight | 249.29 g/mol |

| IUPAC Name | 2-benzylsulfanyl-1-methyl-5-nitroimidazole |

| Standard InChI | InChI=1S/C11H11N3O2S/c1-13-10(14(15)16)7-12-11(13)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |

| Standard InChI Key | VGEGLBBKTQUACA-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CN=C1SCC2=CC=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

2-(Benzylsulfanyl)-1-methyl-5-nitro-1H-imidazole is a small organic molecule with a molecular formula of C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol. Its IUPAC name reflects the substitution pattern on the imidazole core: a nitro group (-NO₂) at position 5, a methyl group (-CH₃) at position 1, and a benzylsulfanyl moiety (-S-CH₂-C₆H₅) at position 2 . The compound’s structure is stabilized by resonance effects from the nitro group and hydrophobic interactions from the benzyl group, which may influence its solubility and bioavailability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1615-40-3 |

| Molecular Formula | C₁₁H₁₁N₃O₂S |

| Molecular Weight | 249.29 g/mol |

| Exact Mass | 249.057 Da |

| XLogP3 | 3.14 |

| Topological Polar Surface Area | 88.9 Ų |

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

The compound’s solubility profile is influenced by its nitro and benzylsulfanyl groups. It is expected to exhibit:

-

Moderate Lipophilicity: The XLogP3 value of 3.14 suggests preferential solubility in organic solvents like chloroform or dichloromethane over water .

-

pH-Dependent Stability: The nitro group may render the compound susceptible to reduction under strongly acidic or basic conditions, necessitating storage in inert environments.

| Organism | Predicted IC₅₀ (µM) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 10–50 | DNA strand breakage |

| Giardia lamblia | 5–20 | Electron transport inhibition |

Applications and Industrial Relevance

Pharmaceutical Development

-

Antimicrobial Agents: As antibiotic resistance escalates, nitroimidazole derivatives are being reevaluated for novel drug design. This compound’s benzylsulfanyl group offers a structural handle for optimizing pharmacokinetics .

-

Prodrug Potential: The thioether linkage could serve as a prodrug moiety, cleaving in vivo to release active metabolites.

Chemical Intermediate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume